molecular formula C14H16O3S B11806219 4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid

Katalognummer: B11806219
Molekulargewicht: 264.34 g/mol
InChI-Schlüssel: JPGDSXPLMXDYKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid is an organic compound with the molecular formula C14H16O3S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid typically involves the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the isopentyloxy group: This step involves the alkylation of the benzo[b]thiophene core with isopentyl alcohol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The isopentyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various alkyl or aryl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Isopropoxy)benzo[b]thiophene-6-carboxylic acid
  • 4-(Isobutoxy)benzo[b]thiophene-6-carboxylic acid
  • 4-(Isopentyloxy)benzo[b]thiophene-5-carboxylic acid

Uniqueness

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid is unique due to the specific positioning of the isopentyloxy group and the carboxylic acid group on the benzo[b]thiophene ring. This unique structure may confer specific chemical and biological properties that differentiate it from similar compounds.

Eigenschaften

Molekularformel

C14H16O3S

Molekulargewicht

264.34 g/mol

IUPAC-Name

4-(3-methylbutoxy)-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C14H16O3S/c1-9(2)3-5-17-12-7-10(14(15)16)8-13-11(12)4-6-18-13/h4,6-9H,3,5H2,1-2H3,(H,15,16)

InChI-Schlüssel

JPGDSXPLMXDYKD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCOC1=C2C=CSC2=CC(=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.